1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid

Descripción general

Descripción

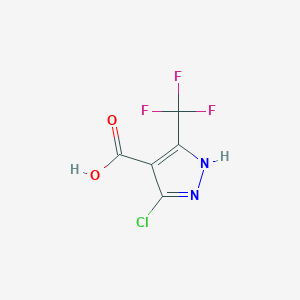

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid is a derivative of piperidine . Piperidine is a heterocyclic compound that has extensive uses in the field of pharmacology .

Synthesis Analysis

The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid was analyzed using DFT techniques . The energy gap between HOMO and LUMO along with global reactivity parameters, NLO behavior, molecular electrostatic potential studies were computed and analyzed for the compound in gaseous & solvent phases .Chemical Reactions Analysis

Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid include its solubility in water, methanol, ethanol, benzene, and toluene . It appears as a white to beige crystalline solid .Aplicaciones Científicas De Investigación

1. Peptide Synthesis and Protecting Group Stability

The acetylation of the acid-labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group, related to 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid, can dramatically increase acid stability. This property is beneficial in peptide synthesis, allowing deprotection and cleavage while retaining backbone amide protection. Piperidine-mediated de-O-acetylation can easily restore acid lability (Quibell, Turnell, & Johnson, 1994).

2. Functionalization in Organic Synthesis

In organic synthesis, molecules such as 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid play a role in functionalization processes. For instance, in the synthesis of oxindoles, such compounds can be used as intermediates in reactions like palladium-catalyzed CH functionalization, demonstrating their versatility in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

3. Esterification Methods

Compounds like 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid are important in developing efficient esterification methods. For example, the spontaneous formation of PMB esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, a related compound, demonstrates a highly effective method for PMB ester formation, useful in the esterification of complex or sensitive substrates (Shah, Russo, Howard, & Chisholm, 2014).

4. Synthesis of Pharmaceutical Compounds

The structural elements of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid are integral in synthesizing various pharmaceutical compounds. An example is its use in synthesizing 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, a precursor for psychotherapeutic drugs (Ji Ya-fei, 2011).

5. Inhibitor Synthesis

The compound is instrumental in synthesizing inhibitors like the N-Acetylglucosaminidase Inhibitor 1-Acetamido-1,2,5-trideoxy-2,5-imino-D-glucitol from Methyl α-D-Mannopyranoside, showcasing its utility in developing targeted biochemical agents (Schumacher-Wandersleb, Petersen, & Peter, 1994).

6. Protection of Carboxylic Acids

The compound aids in protecting carboxylic acids as p-methoxybenzyl esters, a process useful in organic synthesis where selective protection is required in the presence of other functional groups (Wang, Golding, & Potter, 2000).

7. Synthesis of Antimicrobial Agents

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid derivatives have been utilized in synthesizing new pyridine derivatives with considerable antibacterial activity, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2009).

Safety And Hazards

Direcciones Futuras

The future directions of research on 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid could involve further exploration of its pharmacological applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to fully understand its mechanism of action and to develop more efficient synthesis methods .

Propiedades

IUPAC Name |

1-acetyl-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)17-9-7-16(8-10-17,15(19)20)11-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMJFMWQTYBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)